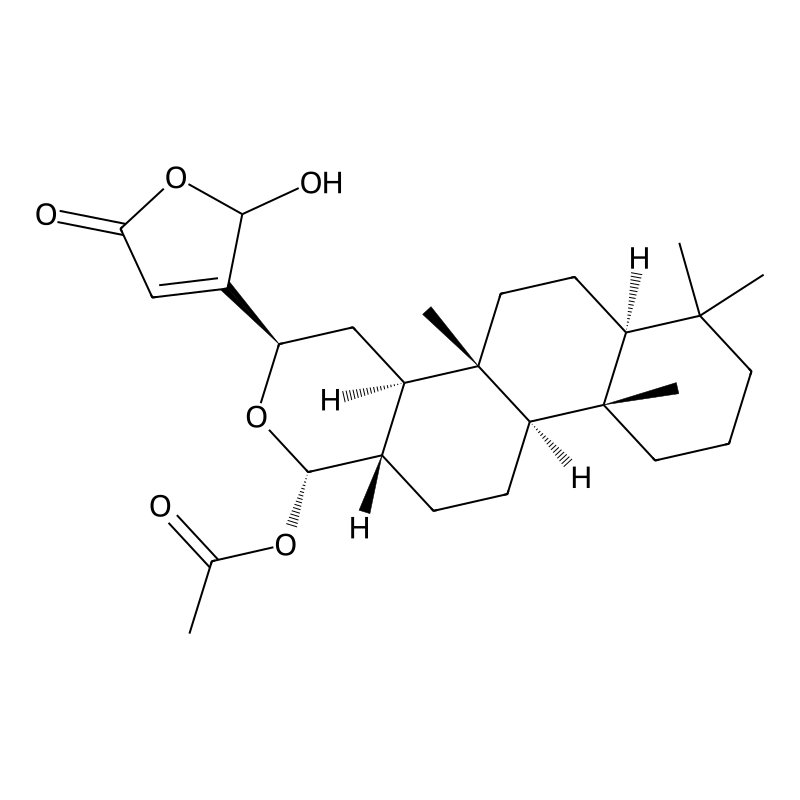

Petrosaspongiolide m

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Petrosaspongiolide M is a marine-derived compound identified as an effective inhibitor of phospholipase A2 enzymes, particularly group II and III secretory phospholipases. It is extracted from marine sponges and has garnered attention for its significant anti-inflammatory properties, making it a subject of interest in pharmaceutical research. The compound's structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contributes to its biological activity and potential therapeutic applications .

- Oxidation: This reaction introduces oxygen-containing functional groups into the molecule.

- Covalent Binding: Petrosaspongiolide M has been shown to covalently link to lysine residues at the active sites of enzymes, particularly the immunoproteasome, which is crucial for its inhibitory effects .

These reactions are vital for understanding how the compound interacts with biological targets and can inform synthetic modifications to improve efficacy.

Petrosaspongiolide M exhibits potent biological activity, primarily as an inhibitor of phospholipase A2 enzymes. This inhibition is significant because phospholipase A2 plays a critical role in inflammatory processes by hydrolyzing phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators. Studies have demonstrated that Petrosaspongiolide M effectively reduces inflammation in both acute and chronic models, suggesting its potential as an anti-inflammatory agent in therapeutic settings . Additionally, it has been noted for reducing morphine withdrawal symptoms in experimental models, indicating a broader pharmacological profile .

The synthesis of Petrosaspongiolide M can be approached through various methodologies, often involving complex organic synthesis techniques. One notable method includes:

- Pyridine C-H Functionalization: This method utilizes pyridine derivatives as starting materials and employs radical disconnection strategies along with late-stage C-H functionalization to construct the tetracyclic framework characteristic of spongian alkaloids, including Petrosaspongiolide M. The process typically requires controlled conditions to prevent degradation or unwanted side reactions .

Such synthetic routes not only help in producing Petrosaspongiolide M but also facilitate the exploration of structural analogs that may exhibit enhanced biological activities.

Petrosaspongiolide M has several promising applications:

- Pharmaceutical Development: Due to its potent inhibitory effects on phospholipase A2, it is being investigated as a potential treatment for inflammatory diseases.

- Research Tool: The compound serves as a valuable tool in biochemical research for studying the role of phospholipase A2 in various physiological and pathological processes.

- Potential Drug Candidate: Given its unique mechanism of action and efficacy in reducing inflammation, it holds promise as a candidate for drug development aimed at treating conditions such as arthritis or other inflammatory disorders.

Interaction studies have revealed that Petrosaspongiolide M specifically binds to the active sites of secretory phospholipase A2 enzymes. This binding is characterized by covalent interactions with lysine residues, which are critical for the enzyme's activity. Such studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and could guide future modifications to enhance selectivity and potency against specific phospholipase A2 isoforms .

Petrosaspongiolide M shares structural and functional similarities with several other marine-derived compounds known for their anti-inflammatory properties. Here are some comparable compounds:

| Compound Name | Source | Activity | Unique Features |

|---|---|---|---|

| Spongidine A | Marine sponge | Phospholipase A2 inhibitor | Tetracyclic structure with acetic acid side chain |

| Spongidine D | Marine sponge | Phospholipase A2 inhibitor | Similar structure but different side chains |

| Petrosaspongiolide L | Marine sponge | Phospholipase A2 inhibitor | Methyl ester derivative of Petrosaspongiolide M |

| Lyngbya toxin | Cyanobacteria | Cytotoxic properties | Contains unique cyclic structures |

Uniqueness of Petrosaspongiolide M: What sets Petrosaspongiolide M apart from these similar compounds is its specific binding mechanism to lysine residues at the active sites of phospholipase A2 enzymes. This unique interaction not only enhances its inhibitory potency but also provides insights into developing targeted therapies against inflammatory diseases.